molecular formula C31H32N4O7S B6036722 METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE

METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE

Cat. No.: B6036722
M. Wt: 604.7 g/mol
InChI Key: QNVUXUJPJRTSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE is a complex organic compound that features a piperidine sulfonyl group, a phthalazinone moiety, and a phenoxyacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE involves multiple steps, including the formation of the piperidine sulfonyl group, the phthalazinone core, and the final esterification. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 2-[4-(2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(2-{4-[4-METHYL-3-(PIP

Properties

IUPAC Name

methyl 2-[4-[[2-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O7S/c1-21-10-11-22(18-27(21)43(39,40)34-16-6-3-7-17-34)30-25-8-4-5-9-26(25)31(38)35(33-30)19-28(36)32-23-12-14-24(15-13-23)42-20-29(37)41-2/h4-5,8-15,18H,3,6-7,16-17,19-20H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUXUJPJRTSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OCC(=O)OC)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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